molecular formula C6H6N2O2S B13891744 3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal

3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal

Cat. No.: B13891744
M. Wt: 170.19 g/mol
InChI Key: OZUKVVPQFUKRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C6H6N2O2S/c7-6-8-4(3-11-6)5(10)1-2-9/h2-3H,1H2,(H2,7,8)

InChI Key

OZUKVVPQFUKRDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=O)CC=O

Origin of Product

United States

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